molecular formula C24H36O7 B12436864 (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one

(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12436864
M. Wt: 436.5 g/mol
InChI Key: KLAOOPRSOQWAOS-RPKIDWQFSA-N
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Description

(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound with a unique structure It is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: One common approach is the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which facilitate the formation of complex ring structures . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistency in product quality. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions: (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, acetoxy, and ethylene groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, this compound is used in the material science industry for the development of advanced materials with unique properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one include other naphtho[2,1-b]pyran derivatives and compounds with similar stereochemistry and functional groups. Examples include trifluorotoluene and other fluorinated aromatic compounds .

Uniqueness: The uniqueness of this compound lies in its complex structure, multiple stereocenters, and diverse functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C24H36O7

Molecular Weight

436.5 g/mol

IUPAC Name

[(3R,4aS,10aS)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16?,17?,18?,19?,20?,22-,23+,24-/m0/s1

InChI Key

KLAOOPRSOQWAOS-RPKIDWQFSA-N

Isomeric SMILES

CC(=O)OC1C2[C@](C(CCC2(C)C)O)(C3C(=O)C[C@](O[C@@]3(C1OC(=O)C)C)(C)C=C)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C

Origin of Product

United States

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